molecular formula C9H10N2O5 B13410499 2-Ethoxy-5-methyl-1,3-dinitrobenzene CAS No. 60546-37-4

2-Ethoxy-5-methyl-1,3-dinitrobenzene

Cat. No.: B13410499
CAS No.: 60546-37-4
M. Wt: 226.19 g/mol
InChI Key: IWBFKZGEGJERAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-methyl-1,3-dinitrobenzene is an aromatic nitro compound characterized by the presence of two nitro groups (-NO2) attached to a benzene ring, along with ethoxy (-OCH2CH3) and methyl (-CH3) substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-methyl-1,3-dinitrobenzene typically involves nitration reactions. One common method is the nitration of 2-ethoxy-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar nitration protocols but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products:

Scientific Research Applications

2-Ethoxy-5-methyl-1,3-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methyl-1,3-dinitrobenzene involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The pathways involved include the formation of reactive oxygen species (ROS) and the subsequent oxidative stress on cells .

Properties

CAS No.

60546-37-4

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

2-ethoxy-5-methyl-1,3-dinitrobenzene

InChI

InChI=1S/C9H10N2O5/c1-3-16-9-7(10(12)13)4-6(2)5-8(9)11(14)15/h4-5H,3H2,1-2H3

InChI Key

IWBFKZGEGJERAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.